The classification of Einecs 309-512-1 falls under organosilane compounds due to its silicon-containing structure. It is included in the European Inventory of Existing Commercial Chemical Substances (EINECS), which catalogs substances that were commercially available in the European market prior to 1981 . The compound's molecular formula includes elements such as carbon, hydrogen, nitrogen, oxygen, silicon, and calcium, indicating its complex nature.
The synthesis of Einecs 309-512-1 primarily involves hydrolysis and condensation reactions. The following methods are commonly employed:
These synthetic routes yield major products such as silanol groups and substituted amine derivatives, contributing to the compound's desirable properties like adhesion and mechanical strength.
The molecular structure of Einecs 309-512-1 can be represented by its InChI and SMILES notations:
InChI=1S/C9H23NO3Si.Ca.H2O3Si/c1-4-11-14(12-5-2,13-6-3)9-7-8-10;;1-4(2)3/h4-10H2,1-3H3;;1-2H
CCO[Si](CCCN)(OCC)OCC.O[Si](=O)O.[Ca]
This structure indicates a complex arrangement involving silicon atoms bonded to organic groups and other functional groups. The presence of multiple functional groups enhances its reactivity and potential applications in various chemical processes.
Einecs 309-512-1 participates in several types of chemical reactions:
The common reagents used in these reactions include water for hydrolysis and various acids or bases as catalysts during condensation. Reaction conditions often require careful control of temperature and concentration to optimize yields.
The mechanism of action for Einecs 309-512-1 primarily revolves around its ability to form strong bonds with substrates due to its organosilane nature. Upon hydrolysis, silanol groups are generated which can then interact with hydroxylated surfaces (like glass or metal), leading to enhanced adhesion properties.
In condensation reactions, siloxane bonds are formed which contribute to the durability and mechanical strength of materials incorporating this compound. The presence of nitrogen-containing groups may also facilitate interactions with organic matrices, further enhancing performance in composite materials.
Einecs 309-512-1 is utilized across multiple scientific fields due to its unique properties:
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: